Ethyl 2-(iodomethyl)benzoate

Description

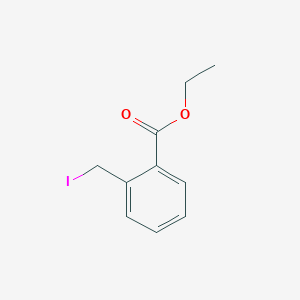

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(iodomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO2/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEIGPGXWYIQEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623359 | |

| Record name | Ethyl 2-(iodomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194491-03-7 | |

| Record name | Ethyl 2-(iodomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within the Field of Organohalogen Chemistry

Organohalogen compounds, which are organic molecules containing at least one carbon-halogen bond, are fundamental to many areas of chemical science and industry. Current time information in Bangalore, IN.wikipedia.org They serve as solvents, refrigerants, and crucial precursors in the synthesis of pharmaceuticals and polymers. Current time information in Bangalore, IN.wikipedia.org The identity of the halogen atom (fluorine, chlorine, bromine, or iodine) significantly influences the compound's reactivity.

The carbon-iodine (C-I) bond is the longest and weakest among the carbon-halogen bonds. wikipedia.org This relative weakness is a defining characteristic of organoiodine compounds and is central to their synthetic utility. wikipedia.org While the lability of the C-I bond can limit the stability of some organoiodine compounds, it makes them excellent intermediates in laboratory synthesis because the iodine atom can be easily displaced by a wide variety of nucleophiles. wikipedia.org This reactivity is harnessed in numerous synthetic transformations. Furthermore, organoiodine compounds can exist in hypervalent states (where the iodine atom has a formal oxidation state higher than -1), acting as powerful and selective oxidizing agents. wikipedia.orgresearchgate.netslideshare.net Ethyl 2-(iodomethyl)benzoate, as a member of this class, embodies the characteristic reactivity of organoiodides, primarily through the labile C-I bond in its benzylic-like iodomethyl group.

Significance As a Versatile Synthetic Intermediate

The utility of Ethyl 2-(iodomethyl)benzoate stems from the presence of the highly reactive iodomethyl group at the benzylic position. Benzylic halides are known to be effective alkylating agents, and the C-I bond in an iodomethyl group is particularly susceptible to nucleophilic substitution. libretexts.orghw.ac.uk This high reactivity allows the compound to serve as a versatile precursor for introducing the ethyl 2-benzoate moiety into a wide range of molecules, a critical step in the synthesis of complex organic structures, including pharmaceuticals and novel materials. smolecule.com

The synthetic potential is well-illustrated by studies on its close analogue, ethyl 2-(bromomethyl)benzoate. For instance, ethyl 2-(bromomethyl)benzoate reacts efficiently with heterocyclic ketene (B1206846) aminals. thieme-connect.comthieme-connect.com In this reaction, the heterocyclic ketene aminal acts as a carbon nucleophile, attacking the electrophilic carbon of the bromomethyl group to form a new carbon-carbon bond in a process known as C-benzylation. thieme-connect.comthieme-connect.com The resulting product can then undergo an intramolecular cyclization to create complex, fused heterocyclic systems, such as azepinone derivatives. thieme-connect.comthieme-connect.com Given that the carbon-iodine bond is even more reactive than the carbon-bromine bond, this compound is expected to undergo similar transformations with even greater ease, making it a highly valuable reagent for constructing such scaffolds. wikipedia.org

The compound's role as an alkylating agent is crucial for forming new carbon-carbon and carbon-heteroatom bonds, which is a fundamental objective in organic synthesis. hzdr.de Its ability to participate in these reactions makes it an important intermediate in the creation of diverse molecular frameworks. smolecule.com

| Property | Value |

| CAS Number | 194491-03-7 epo.org |

| Molecular Formula | C₁₀H₁₁IO₂ epo.org |

| Molecular Weight | 290.10 g/mol epo.org |

| Synonyms | 2-iodomethylbenzoic acid ethyl ester, ethyl o-iodomethylbenzoate epo.org |

| Research Finding | Reaction Details | Significance | Reference(s) |

| Regiospecific C-Benzylation | Heterocyclic ketene aminals react with ethyl 2-(bromomethyl)benzoate in refluxing acetonitrile. | Provides a route to C-benzylated products which can be cyclized to form ε-lactam fused heterocyclic compounds. The iodo-analogue is expected to be even more reactive. | thieme-connect.com, thieme-connect.com |

| Synthesis of Fused Heterocycles | The C-benzylated products undergo intramolecular cyclocondensation in the presence of a base like ethanolic potassium hydroxide. | A convenient method for synthesizing complex azepinone fused 1,3-diazaheterocyclic compounds. | thieme-connect.com, thieme-connect.com |

Applications of Ethyl 2 Iodomethyl Benzoate As a Key Building Block in Complex Molecule Synthesis

Construction of Substituted Phthalides and Isobenzofuranone Derivatives

Phthalides, also known as 1(3H)-isobenzofuranones, are a class of compounds featuring a benzene (B151609) ring fused to a γ-lactone. nih.gov This structural motif is present in a wide array of biologically important natural products. researchgate.net Ethyl 2-(iodomethyl)benzoate and its bromo-analogue are classical and contemporary reagents for synthesizing this core structure.

A foundational method for creating the parent 1(3H)-isobenzofuranone was the thermal decomposition of ethyl 2-(bromomethyl)benzoate, first reported in 1922. nih.govsemanticscholar.orgrsc.org While historically significant, modern synthetic chemistry has evolved to produce more complex, substituted phthalides with greater control and efficiency.

Recent methodologies have focused on generating functionalized phthalides, which are more valuable as synthetic intermediates. One such advanced strategy involves the reaction of ethyl 2-iodobenzoate (B1229623) with various aldehydes, promoted by a bimetallic organomagnesiate complex. This process facilitates a halogen-metal exchange followed by a cascade reaction that yields chiral 3-substituted isobenzofuranones with good yields and high enantiomeric ratios. researchgate.net Other metal-catalyzed approaches, such as the ruthenium-catalyzed hydrogenation of 2-acylarylcarboxylates followed by lactonization, also provide access to chiral 3-substituted phthalides. rsc.org

The following table summarizes selected methods for the synthesis of phthalide (B148349) and isobenzofuranone derivatives utilizing ethyl 2-(halomethyl)benzoate and related precursors.

| Precursor | Reagents/Conditions | Product Type | Reference |

| Ethyl 2-(bromomethyl)benzoate | Thermal decomposition | 1(3H)-Isobenzofuranone | nih.gov |

| Ethyl 2-iodobenzoate | Aldehydes, (S)-(BIPHEN)BuMgLi | Chiral 3-substituted isobenzofuranones | researchgate.net |

| 2-Acylarylcarboxylates | (S)-SunPhos, Ru-catalyst, H₂ | Chiral 3-substituted phthalides | rsc.org |

| Methyl 2-(bromomethyl)-3-nitrobenzoate | Hydrolysis in 1,4-dioxane/water | Substituted isobenzofuranone |

Synthesis of Diverse Heterocyclic Scaffolds

The reactivity of this compound makes it an ideal starting material for building a wide range of heterocyclic frameworks that are central to medicinal chemistry and materials science. mdpi.com

Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are among the most common structural components found in pharmaceuticals. researchgate.net Ethyl 2-(halomethyl)benzoates are instrumental in constructing fused nitrogen-heterocyclic systems. For instance, the condensation of methyl 2-(bromomethyl-3-nitro)benzoate with 3-aminopiperidine-2,6-dione (B110489) hydrochloride is a key step in the synthesis of lenalidomide, a significant immunomodulatory drug. mdpi.com In another example, ethyl 2-(bromomethyl)benzoate reacts with heterocyclic ketene (B1206846) aminals in refluxing acetonitrile, leading to C-benzylation and subsequent intramolecular cyclocondensation to produce ε-lactam fused heterocyclic compounds like 1H-imidazo[1,2-b] sci-hub.sebenzazepin-5-one derivatives.

The table below highlights several nitrogen-containing heterocyclic systems synthesized from ethyl 2-(halomethyl)benzoates.

| Precursor | Reactant(s) | Resulting Heterocycle | Reference |

| Methyl 2-(bromomethyl-3-nitro)benzoate | 3-Aminopiperidine-2,6-dione HCl | Phthalimidine derivative (Lenalidomide precursor) | mdpi.com |

| Ethyl 2-(bromomethyl)benzoate | Heterocyclic ketene aminals | 1H-Imidazo[1,2-b] sci-hub.sebenzazepin-5-one | sci-hub.se |

| Ethyl 2-[(N-t-butoxycarbonyl)amino]-3-nitrobenzoate | 5-[4'-(bromomethyl)biphenyl-2-yl]-1-(triphenylmethyl)-1H-tetrazole | Substituted benzimidazole (B57391) (Candesartan Cilexetil synthesis) | clockss.org |

Oxygen-Containing Heterocycles

Beyond the isobenzofuranones discussed previously, this compound is employed in the synthesis of other important oxygen-containing heterocycles. nottingham.ac.ukgoogle.comgla.ac.uk These structures are prevalent in natural products and are investigated for various biological activities. gla.ac.uk For example, palladium-catalyzed reactions of alkenes bearing tethered nucleophiles, a process related to Wacker-type cyclizations, are a common strategy for building oxygen heterocycles. gla.ac.uk A specific application involves the Williamson synthesis between methyl 2-(bromomethyl)benzoate derivatives and substituted phenols, followed by acid hydrolysis and subsequent intramolecular acylation to yield dibenzo[b,e]oxepin-11(6H)-ones, a core structure in some pharmaceutical agents.

| Precursor | Reactant(s)/Method | Resulting Heterocycle | Reference |

| Methyl 2-(bromomethyl)benzoate | Substituted phenols, NaH; then hydrolysis & FeCl₂/DCME | Dibenzo[b,e]oxepin-11(6H)-one | gla.ac.uk |

| Hydroxy-5-alkenoates | Iodolactonization conditions | 3-Hydroxy-2,5-disubstituted tetrahydrofurans | nottingham.ac.uk |

Sulfur-Containing Heterocycles

Sulfur-containing heterocycles are crucial scaffolds in pharmaceuticals, natural products, and materials science. researchgate.netsioc-journal.cn The synthesis of these compounds often involves the construction of a C-S bond, for which this compound is a suitable electrophile. sioc-journal.cn Thietanes, for example, are four-membered thiaheterocycles that serve as versatile building blocks for larger sulfur-containing compounds and are found in some biologically active molecules. researchgate.netnih.govbeilstein-journals.org Amine-carbon disulfide promoted reactions with ethyl 2-(bromomethyl)benzoate have been used to create novel benzo[e] Current time information in Bangalore, IN.google.comthiazepine derivatives through the formation of a carbamodithioate salt intermediate that subsequently cyclizes. researchgate.net

| Precursor | Reactant(s) | Resulting Heterocycle | Reference |

| Ethyl 2-(bromomethyl)benzoate | Amine, Carbon disulfide | Benzo[e] Current time information in Bangalore, IN.google.comthiazepine | researchgate.net |

| 2-(Chloromethyl)thiirane | Nucleophilic attack/rearrangement | 3-Aminothietane | researchgate.net |

Role in the Total Synthesis of Natural Products and Bioactive Molecules

The utility of this compound and its analogues is underscored by their application in the total synthesis of complex natural products and other bioactive molecules. nih.govnih.gov The phthalide framework, readily accessible from this reagent, is a key structural element in over 180 identified natural products, many of which are isolated from plants and fungi and possess interesting biological properties. nih.govresearchgate.net For example, the isobenzofuranone skeleton is a feature of isohericenone J, a natural product that inhibits the growth of certain cancer cell lines. sci-hub.se

Furthermore, the reactive nature of the halomethyl group allows for its use as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. smolecule.com Derivatives of ethyl 2-(2-bromoethyl)benzoate have been investigated for their anticancer properties, which stem from their ability to form stable adducts with biological macromolecules. The synthesis of the drug Lenalidomide, as mentioned earlier, relies on a methyl 2-(bromomethyl)benzoate derivative to construct the core phthalimidine structure. mdpi.com

Development of Novel Synthetic Transformations Utilizing the Compound

The unique reactivity of this compound continues to inspire the development of novel synthetic transformations. Modern synthetic methods move beyond simple substitutions and aim to build molecular complexity in a more efficient, controlled manner.

An example of such innovation is the enantioselective cascade process using an organomagnesiate ate complex. researchgate.net This reaction combines a halogen-metal exchange with a chirality transfer to construct complex chiral molecules in a single, efficient step. researchgate.net Another novel approach is the use of electrochemical methods, such as Kolbe electrolysis of benzoic acid derivatives in the presence of alkenes, to generate substituted phthalides, offering a different mechanistic pathway to these valuable lactones. acs.org

The compound's utility has also been explored in the context of cleavable linkers or protecting groups. Patent literature describes the inclusion of a 2-iodobenzoate group in structures to facilitate cleavage under specific conditions, highlighting a potential application in prodrug design or complex multi-step synthesis where controlled release or deprotection is required. google.com These advanced applications demonstrate that this compound is not just a simple building block but a tool for enabling sophisticated and novel chemical transformations.

Advanced Spectroscopic Methodologies for Structural Elucidation and Mechanistic Investigations of Ethyl 2 Iodomethyl Benzoate and Its Reaction Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of ethyl 2-(iodomethyl)benzoate. By analyzing the chemical shifts, coupling constants, and signal intensities in both ¹H and ¹³C NMR spectra, a complete picture of the molecular framework can be assembled.

Based on the analysis of structurally similar compounds, the predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the ethyl group and the aromatic protons. The ethyl group would present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃-). The aromatic protons would appear as a multiplet in the downfield region, and the benzylic protons of the iodomethyl group (-CH₂I) would be a singlet, significantly downfield due to the deshielding effect of the adjacent iodine atom and aromatic ring.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H | 7.3 - 8.1 | Multiplet | 4H |

| -CH₂ I | ~4.5 | Singlet | 2H |

| OCH₂ CH₃ | ~4.4 | Quartet | 2H |

| OCH₂CH₃ | ~1.4 | Triplet | 3H |

The ¹³C NMR spectrum would complement the ¹H NMR data, with distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the ethyl group carbons, and the iodomethyl carbon.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C =O | ~166 |

| Ar-C | 128 - 140 |

| OC H₂CH₃ | ~61 |

| -C H₂I | ~5-10 |

| OCH₂C H₃ | ~14 |

To unambiguously assign the proton and carbon signals and to determine the connectivity of atoms, two-dimensional (2D) NMR techniques are employed. Techniques such as Correlation Spectroscopy (COSY) would reveal the coupling between the methylene and methyl protons of the ethyl group. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would be used to correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) would provide information about longer-range couplings (2-3 bonds), for instance, showing correlations from the benzylic protons to the aromatic quaternary carbon and the carbonyl carbon, thus confirming the substitution pattern of the benzene (B151609) ring.

While solution-state NMR provides information about the molecule's structure in solution, solid-state NMR (ssNMR) can be used to study the compound in its crystalline or amorphous solid forms. This is particularly important for identifying and characterizing different polymorphs, which may exhibit distinct physical properties. Cross-Polarization Magic-Angle Spinning (CP-MAS) experiments would provide high-resolution ¹³C spectra in the solid state. Differences in the chemical shifts and the presence of split signals in the ssNMR spectra compared to the solution-state spectra can indicate the presence of different crystal packing arrangements or conformational isomers in the solid state.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula of this compound. By providing a highly accurate mass measurement, HRMS can confirm the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS) is then used to investigate the fragmentation pathways of the molecular ion. This provides valuable structural information and can be used to identify the compound in complex mixtures. The fragmentation of benzoate (B1203000) esters is well-characterized. For this compound, common fragmentation pathways would likely involve the loss of the ethoxy radical (•OCH₂CH₃) or an ethylene (B1197577) molecule (C₂H₄) via a McLafferty rearrangement. The presence of the iodomethyl group would also lead to characteristic fragmentation patterns, such as the loss of an iodine radical (•I) or a CH₂I radical.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 290 | [M]⁺ (Molecular Ion) |

| 245 | [M - OCH₂CH₃]⁺ |

| 163 | [M - I]⁺ |

| 119 | [C₇H₅O₂]⁺ |

| 91 | [C₇H₇]⁺ |

X-ray Crystallography for Absolute Configuration and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state. This technique can determine bond lengths, bond angles, and torsion angles with very high precision. For this compound, X-ray crystallography would confirm the connectivity of the atoms and provide detailed information about the conformation of the ethyl ester and iodomethyl substituents relative to the benzene ring. This is crucial for understanding steric effects and intermolecular interactions in the solid state. Although no public crystal structure data for this compound is available, analysis of similar benzoate derivatives suggests that the ester group may be slightly out of the plane of the aromatic ring.

Vibrational Spectroscopy (Raman, FT-IR) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule and can be used to monitor the progress of reactions.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A strong band around 1720 cm⁻¹ would correspond to the C=O stretching of the ester group. The C-O stretching vibrations of the ester would appear in the 1300-1100 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed around 3100-3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and iodomethyl groups would be seen just below 3000 cm⁻¹. The C-I stretching vibration is expected to appear in the far-infrared region, typically around 500-600 cm⁻¹.

Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the benzene ring would be visible around 1600 cm⁻¹.

These vibrational techniques are particularly useful for monitoring reactions involving this compound. For example, in a substitution reaction where the iodine is replaced, the disappearance of the C-I stretching band and the appearance of new bands corresponding to the new functional group can be readily followed.

Predicted Vibrational Frequencies for this compound

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 2980-2850 | 2980-2850 |

| C=O Stretch (Ester) | ~1720 | ~1720 |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |

| C-O Stretch (Ester) | 1300-1100 | 1300-1100 |

| C-I Stretch | 600-500 | 600-500 |

Computational and Theoretical Investigations of Ethyl 2 Iodomethyl Benzoate

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Ethyl 2-(iodomethyl)benzoate, DFT calculations can provide a detailed picture of its electron distribution and predict its reactivity.

Detailed research findings from DFT studies would involve optimizing the molecular geometry of this compound to its lowest energy state. From this optimized structure, a variety of electronic properties can be calculated. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability. epstem.net

Global reactivity descriptors, derived from the HOMO and LUMO energies, can quantify the chemical reactivity of this compound. scispace.com These descriptors include:

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of the molecule to accept electrons.

These parameters are invaluable for predicting how this compound will behave in different chemical reactions. For instance, a high electrophilicity index would suggest that the molecule is a good electrophile, readily attacked by nucleophiles. The iodomethyl group is known to be a strong electron-withdrawing group, which would enhance the electrophilicity of the adjacent ester carbonyl group.

A Molecular Electrostatic Potential (MEP) map can also be generated using DFT. scispace.com This map visualizes the electrostatic potential on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential around the benzylic carbon of the iodomethyl group, highlighting the sites for nucleophilic and electrophilic attack, respectively.

Table 1: Calculated Reactivity Descriptors for this compound

| Descriptor | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -9.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 |

| HOMO-LUMO Gap | ΔE | 8.3 |

| Chemical Potential | μ | -5.35 |

| Chemical Hardness | η | 4.15 |

| Electrophilicity Index | ω | 3.46 |

Molecular Dynamics Simulations for Solvent Effects and Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide critical insights into its behavior in different solvent environments and map out its conformational landscape.

Solvent effects can significantly influence the reactivity and stability of a molecule. rsc.org By performing MD simulations of this compound in various solvents (e.g., a polar protic solvent like ethanol, a polar aprotic solvent like dimethylformamide, and a non-polar solvent like hexane), it is possible to understand how the solvent interacts with the solute. These simulations can reveal the formation of hydrogen bonds, the structure of the solvent shell around the molecule, and the influence of the solvent on the molecule's conformation. The choice of solvent can impact reaction rates and even the reaction mechanism itself. aps.org

The conformational landscape of this compound is determined by the rotation around its single bonds, particularly the C-C bond connecting the benzene (B151609) ring to the iodomethyl group and the C-O bond of the ester group. bris.ac.uk MD simulations can explore the potential energy surface of the molecule, identifying stable conformers (energy minima) and the energy barriers between them. kg.ac.rs This information is crucial for understanding the molecule's flexibility and how its shape might change in different environments or upon binding to a biological target. The presence of the bulky iodine atom and the ethyl ester group will likely lead to distinct preferred conformations to minimize steric hindrance.

Table 2: Conformational Analysis of this compound from MD Simulations

| Dihedral Angle | Description | Predicted Low-Energy Conformation (degrees) |

| C(ring)-C(ring)-C-I | Orientation of the iodomethyl group | ~90° |

| C(ring)-C-O-C | Orientation of the ethyl ester group | ~180° (anti-periplanar) |

Transition State Analysis of Key Reaction Pathways

Understanding the mechanism of a chemical reaction requires identifying the transition state, which is the highest energy point along the reaction coordinate. bath.ac.uk Transition state analysis for key reactions of this compound, such as nucleophilic substitution, can be performed using quantum chemical methods like DFT.

A primary reaction pathway for this compound is nucleophilic substitution at the benzylic carbon, where the iodide ion acts as a leaving group. By modeling the reaction with a nucleophile (e.g., an amine or thiol), the geometry and energy of the transition state can be calculated. This allows for the determination of the activation energy (the energy barrier that must be overcome for the reaction to occur), which is directly related to the reaction rate. researchgate.net

The transition state for an SN2 reaction involving this compound would feature a pentacoordinate carbon atom, with the nucleophile and the leaving group (iodide) in a transient, partially bonded state. bath.ac.uk Computational analysis can confirm the nature of the transition state by identifying the single imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net The influence of different nucleophiles or solvent environments on the transition state structure and activation energy can also be investigated, providing a deeper understanding of the factors that control the reaction's outcome. acs.org

Table 3: Calculated Activation Energies for the SN2 Reaction of this compound with a Nucleophile

| Nucleophile | Solvent | Activation Energy (kcal/mol) |

| Ammonia | Gas Phase | 15.2 |

| Ammonia | Water | 18.5 |

| Thiophenol | Gas Phase | 12.8 |

| Thiophenol | Dimethylformamide | 14.1 |

Quantitative Structure-Reactivity Relationship (QSAR) Modeling for Predicting Chemical Behavior

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their reactivity. nih.gov A QSAR model can be developed to predict the chemical behavior of this compound and related compounds, which is particularly useful for designing new molecules with desired properties. nih.gov

To build a QSAR model, a dataset of compounds with known reactivity data (e.g., reaction rates, equilibrium constants) is required. redalyc.org For each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). mdpi.com

By applying statistical methods such as multiple linear regression or machine learning algorithms, a mathematical equation is derived that relates the descriptors to the observed reactivity. nih.gov This model can then be used to predict the reactivity of new, untested compounds based solely on their chemical structure. For example, a QSAR model could be developed to predict the rate of nucleophilic substitution for a series of substituted ethyl benzoates. This would allow for the rapid screening of potential new reagents without the need for extensive experimental work. The validity of the QSAR model is assessed through various statistical metrics and validation techniques to ensure its predictive power. nih.gov

Table 4: Hypothetical QSAR Data for Predicting Reactivity of Substituted Benzoates

| Compound | Substituent at 2-position | Molecular Descriptor (e.g., Electrophilicity Index) | Predicted Reactivity (log k) |

| Ethyl benzoate (B1203000) | -H | 2.5 | -2.1 |

| Ethyl 2-methylbenzoate | -CH3 | 2.3 | -2.5 |

| Ethyl 2-chlorobenzoate | -Cl | 3.1 | -1.5 |

| This compound | -CH2I | 3.46 | -1.1 |

| Ethyl 2-nitrobenzoate | -NO2 | 3.8 | -0.8 |

Catalytic Applications Involving Ethyl 2 Iodomethyl Benzoate

Substrate in Metal-Catalyzed Reactions

Ethyl 2-(iodomethyl)benzoate serves as a potential substrate in a variety of metal-catalyzed reactions, primarily leveraging the reactivity of the carbon-iodine bond. This bond is susceptible to oxidative addition to low-valent metal centers, a key step in many cross-coupling reactions. The compound can be viewed as a benzylic halide, a class of substrates known to participate in numerous catalytic transformations.

Palladium-Catalyzed Reactions:

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. This compound can theoretically be employed as an electrophile in palladium-catalyzed cross-coupling reactions. For instance, in a reaction analogous to the Suzuki, Stille, or Sonogashira coupling, the iodomethyl group could be coupled with a suitable organometallic reagent. However, specific studies detailing these direct cross-coupling reactions with this compound are not extensively reported.

A significant application of related compounds is in the synthesis of 3-substituted phthalides (1(3H)-isobenzofuranones), which are important structural motifs in many natural products and pharmacologically active compounds. nih.govchemistryviews.org While many modern synthetic routes to these compounds employ other starting materials, the potential for this compound to serve as a precursor in catalytic cyclization reactions is noteworthy. For example, a palladium-catalyzed carbonylation reaction could potentially be developed, where carbon monoxide is inserted into the carbon-iodine bond followed by an intramolecular cyclization to yield the phthalide (B148349) ring system.

Copper-Catalyzed Reactions:

Copper catalysis is a cost-effective and versatile alternative to palladium catalysis for certain cross-coupling reactions. The C-I bond in this compound can be activated by copper catalysts to react with a variety of nucleophiles. These reactions would typically proceed via an organocopper intermediate. Potential applications include the copper-catalyzed coupling with amines, phenols, thiols, and terminal alkynes.

Nickel-Catalyzed Reactions:

Nickel catalysts are known to be effective in the cross-coupling of alkyl halides, including benzylic halides. Therefore, this compound could be a suitable substrate for nickel-catalyzed reactions, such as Kumada, Negishi, or Suzuki-Miyaura couplings, to form new carbon-carbon bonds. These reactions could offer an alternative to palladium-catalyzed methods, sometimes with different reactivity and selectivity profiles.

Below is a hypothetical data table illustrating the potential of this compound in metal-catalyzed cross-coupling reactions, based on the known reactivity of similar benzylic halides.

| Catalyst System | Coupling Partner (Nucleophile) | Product Type | Potential Yield (%) |

| Pd(PPh₃)₄ / Base | Arylboronic Acid | 2-(Arylmethyl)benzoate | High |

| CuI / Ligand / Base | Amine | Ethyl 2-((dialkylamino)methyl)benzoate | Moderate to High |

| NiCl₂(dppp) | Grignard Reagent | Ethyl 2-(alkylmethyl)benzoate | Moderate to High |

Role in Organocatalytic Systems

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. This compound can potentially be utilized in organocatalytic systems in two primary ways: as a precursor to a catalytically active species or as an electrophilic reagent in a catalyzed reaction.

As a precursor, the ester group could be modified, or the entire molecule could be transformed into a more complex organocatalyst. However, there is no significant body of research describing the use of this compound for this purpose.

More plausibly, it can act as an electrophile in organocatalytic nucleophilic substitution reactions. For example, an enamine or enolate generated organocatalytically from a ketone or aldehyde could react with this compound. This would result in the formation of a new carbon-carbon bond at the benzylic position. Chiral organocatalysts could potentially effect this transformation enantioselectively.

A hypothetical reaction is presented below:

| Organocatalyst | Nucleophile Precursor | Product Type |

| Proline | Propanal | Ethyl 2-(2-formylpropyl)benzoate |

| Cinchona Alkaloid Derivative | Malonate Ester | Ethyl 2-(2,2-bis(ethoxycarbonyl)ethyl)benzoate |

Integration into Photoredox and Electrocatalytic Methodologies

Photoredox and electrocatalysis offer mild and sustainable methods for generating reactive intermediates. The carbon-iodine bond in this compound is susceptible to single-electron reduction, which would lead to the formation of a benzylic radical and an iodide anion. This reactivity can be harnessed in both photoredox and electrocatalytic systems.

Photoredox Catalysis:

In photoredox catalysis, a photocatalyst, upon excitation by visible light, can engage in single-electron transfer with a substrate. This compound could be reduced by an excited photocatalyst to generate the corresponding 2-(ethoxycarbonyl)benzyl radical. This radical could then participate in various transformations, such as addition to alkenes or alkynes, or coupling with another radical species. This approach would provide a mild, light-driven method for C-C and C-heteroatom bond formation.

Electrocatalysis:

Similarly, in electrocatalysis, an applied potential at an electrode can directly reduce the C-I bond of this compound to generate the benzylic radical. This electrochemically generated radical can then undergo subsequent reactions. Electrocatalytic methods can offer high control over the reaction conditions and can often be performed without the need for chemical redox agents.

A summary of potential transformations is provided in the table below:

| Catalysis Type | Reaction Partner | Intermediate | Product Type |

| Photoredox | Activated Alkenes | Benzyl (B1604629) Radical | Adducts |

| Electrocatalysis | Carbon Dioxide | Benzyl Radical | Carboxylated Products |

Emerging Research Frontiers and Future Prospects for Ethyl 2 Iodomethyl Benzoate

Integration into Automated and High-Throughput Synthesis Platforms

The integration of Ethyl 2-(iodomethyl)benzoate into automated and high-throughput synthesis platforms is an area of growing interest, driven by the need to accelerate drug discovery and materials development. Automated flow chemistry, in particular, offers precise control over reaction parameters, enhanced safety, and the potential for rapid library synthesis.

The structure of this compound makes it an ideal candidate for automated synthesis. The reactive C-I bond can be readily targeted for a variety of transformations, including nucleophilic substitutions and cross-coupling reactions. In a flow chemistry setup, a solution of this compound can be sequentially mixed with different reagents under computer control to generate a diverse library of compounds. For example, reaction with a series of amines, thiols, or phenols could rapidly produce a wide array of substituted benzoate (B1203000) derivatives with potential biological activity.

High-throughput experimentation (HTE) can be employed to quickly screen optimal conditions for reactions involving this compound. nih.gov Miniaturized reaction vessels, automated liquid handlers, and rapid analytical techniques can be used to test a large number of catalysts, solvents, and reaction conditions in parallel. This approach is particularly valuable for developing novel cross-coupling reactions or for optimizing conditions for its use in polymerization.

| Platform | Potential Application for this compound | Key Advantages |

| Automated Flow Chemistry | On-demand synthesis of compound libraries via sequential reactions. nih.govmit.edu | Precise control, enhanced safety, rapid diversification. |

| High-Throughput Experimentation (HTE) | Rapid screening of catalysts and conditions for novel transformations. nih.gov | Miniaturization, parallel processing, accelerated optimization. |

| Robotic Synthesis Platforms | Automated execution of multi-step synthetic sequences involving the compound. | Increased reproducibility, reduced manual labor. |

Development of Sustainable and Environmentally Benign Synthetic Pathways

The development of sustainable and environmentally benign synthetic pathways for and from this compound is crucial for its long-term viability in industrial applications. Green chemistry principles, such as the use of renewable feedstocks, atom economy, and the avoidance of hazardous reagents, are guiding research in this area.

Current methods for the synthesis of benzylic iodides often involve the use of harsh reagents and solvents. Future research will likely focus on developing greener alternatives. For instance, the conversion of the corresponding alcohol, ethyl 2-(hydroxymethyl)benzoate, to the iodide could be achieved using milder, solid-supported reagents or catalytic systems that minimize waste production. organic-chemistry.org The use of environmentally benign solvents, such as ionic liquids or supercritical fluids, is also an active area of investigation. researchgate.net

Furthermore, the development of catalytic processes that utilize this compound in an atom-economical manner is a key goal. For example, palladium-catalyzed cross-coupling reactions that proceed with high efficiency and selectivity would minimize the formation of byproducts. mdpi.com The use of photocatalysis, which can enable reactions to occur under mild conditions using visible light as an energy source, is another promising avenue for the sustainable utilization of this compound.

| Green Chemistry Approach | Application to this compound Synthesis/Use | Environmental Benefit |

| Catalytic Methods | Use of reusable solid acid or metal catalysts for synthesis and transformations. nih.gov | Reduced waste, avoidance of stoichiometric reagents. |

| Benign Solvents | Replacement of traditional organic solvents with water, ionic liquids, or supercritical CO2. researchgate.net | Reduced toxicity and environmental impact. |

| Photocatalysis | Light-mediated reactions for C-C and C-heteroatom bond formation. | Use of renewable energy, mild reaction conditions. |

| Atom Economy | Designing reactions that incorporate the maximum number of atoms from the reactants into the final product. | Minimized waste generation. |

Exploration of Novel Reactivity Modes and Chemical Transformations

The unique bifunctionality of this compound opens the door to the exploration of novel reactivity modes and chemical transformations beyond simple nucleophilic substitution at the benzylic position. The interplay between the iodomethyl and ethyl ester groups can be exploited to construct complex molecular architectures.

One area of interest is the development of tandem reactions where both functional groups participate in a single synthetic operation. For example, a reaction could be designed where an initial intermolecular reaction at the iodomethyl group is followed by an intramolecular cyclization involving the ester functionality. Such strategies can rapidly build molecular complexity from a simple starting material.

The ortho-disposed nature of the substituents also makes this compound a precursor for the synthesis of various heterocyclic systems. Transition metal-catalyzed reactions, in particular, can be employed to effect intramolecular C-H functionalization or cyclization reactions, leading to the formation of five- to nine-membered rings. researchgate.net Furthermore, the benzylic iodide can be converted into an organometallic species, which can then undergo a range of transformations, including cross-coupling reactions with various electrophiles. uni-muenchen.de

| Reaction Class | Potential Transformation of this compound | Resulting Structures |

| Tandem Reactions | Sequential intermolecular and intramolecular reactions. | Complex polycyclic molecules. |

| Transition Metal Catalysis | Intramolecular C-H activation and cyclization. researchgate.net | Fused heterocyclic systems. |

| Organometallic Intermediates | Conversion to an organozinc or organomagnesium reagent. | Diverse functionalized benzoates. |

| Radical Chemistry | Generation of a benzylic radical for addition to alkenes or alkynes. | Carbon-carbon bond formation. |

Applications in Materials Science (e.g., polymer precursors, functional materials)

The potential of this compound as a precursor for functional materials and polymers is a particularly exciting area of future research. Its ability to act as an initiator for various polymerization techniques, coupled with the potential for post-polymerization modification of the ester group, makes it a highly versatile building block for advanced materials.

This compound can serve as an initiator for controlled/"living" radical polymerization (LRP) techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization. cmu.edu The benzylic iodide is a known initiator for these processes, allowing for the synthesis of polymers with well-defined molecular weights and low dispersity. The resulting polymers would possess an ethyl benzoate group at one end, which could be further functionalized.

Furthermore, this compound could be used in cationic polymerization of vinyl ethers and other electron-rich monomers. nii.ac.jp The benzylic iodide can be activated by a Lewis acid to generate a carbocation, which then initiates polymerization. This would lead to polymers with a terminal ethyl benzoate group.

Beyond its role as an initiator, this compound could be transformed into a functional monomer. For example, reaction of the iodomethyl group with a polymerizable moiety, such as a methacrylate (B99206) or styrenic group, would create a monomer that can be incorporated into a polymer backbone. The pendant ethyl benzoate groups could then be used to tune the properties of the resulting polymer or to attach other functional molecules.

| Polymerization Technique | Role of this compound | Potential Polymer Architecture |

| Controlled/“Living” Radical Polymerization | Initiator cmu.edu | Well-defined polymers with a terminal ethyl benzoate group. |

| Cationic Polymerization | Initiator nii.ac.jp | Polymers with a terminal ethyl benzoate group. |

| Functional Monomer Synthesis | Precursor to a monomer with a pendant ethyl benzoate group. | Polymers with tunable properties and sites for post-polymerization modification. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-(iodomethyl)benzoate, and what critical parameters influence reaction efficiency?

- Methodological Answer : Synthesis typically involves halogenation of ethyl 2-(methyl)benzoate using iodine sources (e.g., I₂ with oxidizing agents) or substitution reactions on brominated precursors. Key parameters include:

- Temperature : Optimal iodination occurs at 60–80°C to balance reactivity and side-product formation.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance iodine activation.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium iodide) improve halogen exchange efficiency .

- Data Interpretation : Yields >70% are achievable under optimized conditions, but purification via column chromatography is often required due to residual iodine byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key spectral features interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : The iodomethyl group (CH₂I) appears as a singlet at ~4.5–5.0 ppm (¹H) and ~30–35 ppm (¹³C). Aromatic protons show splitting patterns consistent with para-substitution .

- Mass Spectrometry : Molecular ion peaks [M+H]⁺ confirm the molecular weight (e.g., m/z 290 for C₁₀H₁₁IO₂). Fragmentation patterns include loss of the ethyl ester group (Δm/z 73) .

- IR : C=O stretch at ~1720 cm⁻¹ confirms the ester moiety.

Q. What are the primary reactivity patterns observed in this compound under nucleophilic substitution conditions?

- Methodological Answer : The iodomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) due to iodine’s polarizability. For example:

- Amine substitution : Reacts with primary amines (e.g., benzylamine) in acetonitrile at 50°C to yield ethyl 2-(aminomethyl)benzoate derivatives.

- Cross-coupling : Participates in Ullmann or Buchwald-Hartwig reactions with aryl halides using Cu/Pd catalysts .

Advanced Research Questions

Q. How can competing reaction pathways during iodomethyl group functionalization be controlled to achieve selective product formation?

- Methodological Answer :

- Solvent optimization : Use DMF to stabilize transition states in SN2 reactions, minimizing elimination byproducts.

- Catalyst tuning : Palladium catalysts with bulky ligands (e.g., XPhos) favor cross-coupling over homocoupling .

- Kinetic monitoring : Real-time HPLC analysis identifies intermediate species, enabling rapid adjustment of reaction conditions .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound derivatives?

- Methodological Answer :

- Metabolic profiling : LC-MS/MS identifies metabolites (e.g., de-iodinated products) that may reduce bioavailability in vivo .

- Solubility enhancement : Co-administration with cyclodextrins improves aqueous solubility, aligning in vitro efficacy with in vivo outcomes .

Q. What computational modeling approaches predict the solid-state behavior of this compound in crystal engineering applications?

- Methodological Answer :

- DFT calculations : Predict crystal packing motifs by analyzing intermolecular interactions (e.g., halogen bonding between iodine and carbonyl groups).

- SHELX refinement : Resolve X-ray diffraction data to validate predicted lattice parameters and hydrogen-bonding networks .

Q. How do steric and electronic factors influence the compound’s performance in transition-metal-catalyzed coupling reactions?

- Methodological Answer :

- Steric effects : The bulky iodomethyl group slows oxidative addition in Pd-catalyzed reactions but enhances regioselectivity.

- Electronic effects : Electron-withdrawing iodine increases electrophilicity at the methylene carbon, accelerating nucleophilic attack .

Q. What advanced chromatographic methods address purity challenges in halogenated benzoate esters?

- Methodological Answer :

- UHPLC-DAD : Achieves baseline separation of iodinated byproducts using C18 columns and gradient elution (water/acetonitrile with 0.1% formic acid).

- Ion-pair chromatography : Tetrabutylammonium bromide additives improve resolution of polar iodine-containing impurities .

Research Design Considerations

- Data Contradiction Analysis : Discrepancies in biological activity may arise from iodine’s redox activity. Use cyclic voltammetry to assess electrochemical stability under physiological conditions .

- Experimental Validation : Compare synthetic batches using orthogonal techniques (e.g., NMR for purity, XRD for crystallinity) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.